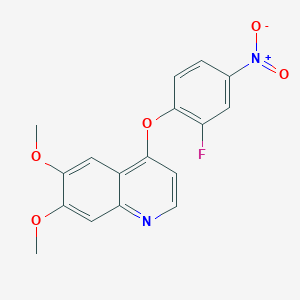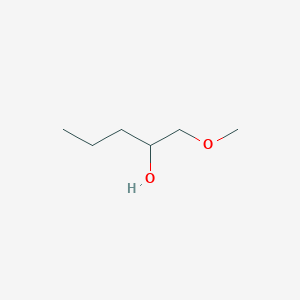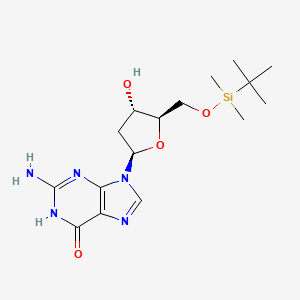
5'-O-TBDMS-2'-deoxyguanosine
Vue d'ensemble
Description
5’-O-TBDMS-2’-deoxyguanosine is a chemical compound with the molecular formula C16H27N5O4Si and a molecular weight of 381.5 . It is a nucleoside analog and is used as a crucial tool in the synthesis of antisense oligonucleotides . These oligonucleotides are employed for the treatment of various devastating ailments like viral infections and cancer .
Synthesis Analysis
The synthesis of 5’-O-TBDMS-2’-deoxyguanosine involves the use of imidazole as a catalyst . The ratio of imidazole to TBDMSCL near 1:1.1:2.2 gives the highest yields of 5’-isomers . Reducing the amount of imidazole decreases the total yield of products and increases the ratio of 3:2 . The absence of imidazole in DMF gives a very low total yield .Molecular Structure Analysis
The molecular structure of 5’-O-TBDMS-2’-deoxyguanosine consists of 16 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 silicon atom . The structure is complex and multifaceted, making it an efficient tool in the synthesis of antisense oligonucleotides .Chemical Reactions Analysis
The chemical reactions involving 5’-O-TBDMS-2’-deoxyguanosine are complex and multifaceted. The compound plays a crucial role in the synthesis of antisense oligonucleotides . The reactions are initiated by an electron transfer from the nucleobase to the triplet excited state of the photosensitizer .Physical And Chemical Properties Analysis
5’-O-TBDMS-2’-deoxyguanosine has a predicted density of 1.39±0.1 g/cm3 . It is soluble in DMSO at 250 mg/mL (655.31 mM; ultrasonic and warming and heat to 60°C) . The compound has a predicted pKa of 9?±.0.20 .Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Facile Synthesis of Derivatives : 5'-O-TBDMS-2'-deoxyguanosine can be converted to its O6-alkyl and O6-aryl ethers as well as N6-substituted diaminopurine nucleosides through a simplified process. A novel O6-desulfonylation method was described, enhancing the accessibility to various derivatives of 2'-deoxyguanosine (Lakshman et al., 2000).
Epigenetic Research
- Role in Epigenetic Modifications : this compound is utilized in the synthesis of phosphoramidites that allow efficient incorporation of 5-hydroxymethylcytosine (5-hmC) into DNA. This application is crucial in the study of epigenetic modifications in mammalian genomic DNA (Qing Dai et al., 2011).
DNA Damage and Repair Studies
- Investigating DNA Lesions : Studies on 5',8-cyclo-2'-deoxyadenosine and 5',8-cyclo-2'-deoxyguanosine, which are DNA modifications identified in mammalian cells, provide insights into the chemistry of C5' radicals and their role in DNA damage. This research is critical for understanding the mechanisms of DNA repair and the impact of such lesions on human health (C. Chatgilialoglu et al., 2011).
Oligonucleotide Synthesis
- Advancements in Oligonucleotide Synthesis : The compound plays a significant role in the synthesis of oligodeoxynucleotides. Its derivatives, like 3'-O-TBDMS-deoxycytidine, are pivotal in developing efficient synthesis methods, enhancing the production of mixed-base sequence oligodeoxynucleotides (K. Seio et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O4Si/c1-16(2,3)26(4,5)24-7-10-9(22)6-11(25-10)21-8-18-12-13(21)19-15(17)20-14(12)23/h8-11,22H,6-7H2,1-5H3,(H3,17,19,20,23)/t9-,10+,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYILVDPIQPEAP-HBNTYKKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=NC3=C2N=C(NC3=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439125 | |
| Record name | CTK1G4573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51549-33-8 | |
| Record name | CTK1G4573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



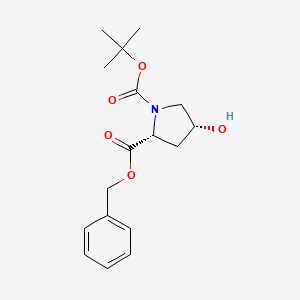
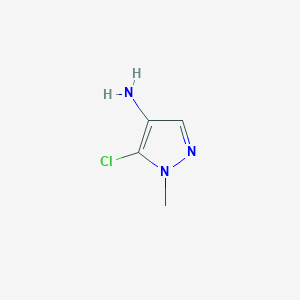
![N-[Benzo[1,3]dioxol-5-yl-(5-chloro-8-hydroxy-quinolin-7-yl)-methyl]-butyramide](/img/structure/B3182296.png)
![N-[4-methyl-2-(4-morpholinyl)-6-quinolinyl]cyclohexanecarboxamide](/img/structure/B3182307.png)
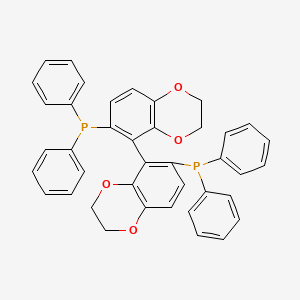
![tert-Butyl 2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethylcarbamate](/img/structure/B3182315.png)
![(S)-ethyl 3-(4-(2,7-naphthyridin-1-ylamino)phenyl)-2-(3-oxospiro[3.5]non-1-en-1-ylamino)propanoate](/img/structure/B3182318.png)
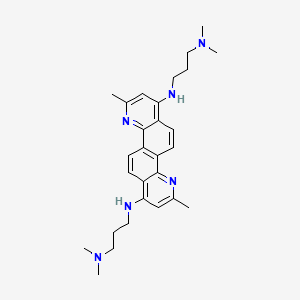
![7-Methoxybenzo[d][1,3]dioxol-5-ol](/img/structure/B3182341.png)
![Adenosine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B3182356.png)
